![molecular formula C13H17O3PS B3057390 Diethyl benzo[b]thiophen-3-ylmethylphosphonate CAS No. 80090-41-1](/img/structure/B3057390.png)
Diethyl benzo[b]thiophen-3-ylmethylphosphonate
Overview
Description
Diethyl benzo[b]thiophen-3-ylmethylphosphonate is a chemical compound with the molecular formula C13H17O3PS . It belongs to the class of organic compounds known as phosphonic acid diesters . These are organophosphorus compounds containing a diester derivative of phosphonic acid .
Synthesis Analysis
The synthesis of thiophene derivatives, such as this compound, often involves heterocyclization of various substrates . Notable synthetic methods include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of this compound consists of a benzo[b]thiophene core with a phosphonate group attached to the 3-position of the thiophene ring . The phosphonate group is further substituted with two ethyl groups .Scientific Research Applications
Synthesis and Chemical Properties
Microwave-assisted Synthesis : Diethyl/ethylphenyl {2-(benzo[d]thiazol-2-yl)phenylamino}phosphonates and phosphinates, which share structural similarities with Diethyl benzo[b]thiophen-3-ylmethylphosphonate, have been synthesized using microwave irradiation. This method, known as the Kabachnik-Fields reaction, yields these compounds efficiently, with high yields ranging from 80% to 93%. This approach signifies the potential of microwave-assisted synthesis in creating complex organic phosphonates and phosphinates efficiently (S. Thaslim Basha et al., 2016).
Synthesis of Benzo[b]thiophene Derivatives : Various derivatives of benzo[b]thiophene, like this compound, have been synthesized through diverse synthetic routes. For instance, benzo[b]thiophen-2-thiol and its chloro-derivatives were prepared by treating 2-benzo[b]thienyl-lithium derivatives with sulfur. These thiol derivatives were further reacted with chloroacetaldehyde diethyl acetal, chloroacetone, or 3-chlorobutan-2-one, and cyclized with polyphosphoric acid to yield thieno[2,3-b][1]benzothiophen derivatives (N. Chapman et al., 1970).
Application in Antimicrobial and Antioxidant Agents : A series of compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and antioxidant properties. Some of these compounds have shown effective antibacterial and antifungal activities, indicating the potential of benzo[b]thiophene derivatives in pharmaceutical applications (S. Thaslim Basha et al., 2016).
Structural and Crystallographic Studies
Crystal Structure Analysis : The crystal structure of compounds closely related to this compound has been determined. For instance, the structure of diethyl benzo[b]thiophene-2,3-disulfinate was analyzed, revealing an essentially planar benzothiophene moiety with ethylsulfonyl groups oriented in opposite directions. This study provides insights into the structural aspects of benzo[b]thiophene derivatives (M. Parvez et al., 1996).
Pharmacological Applications
Antimicrobial Agents : Benzo[b]thiophene acylhydrazones, structurally similar to this compound, have been synthesized and evaluated against Staphylococcus aureus, including multidrug-resistant strains. This research underscores the potential of benzo[b]thiophene derivatives as effective antimicrobial agents, highlighting their relevance in addressing antibiotic resistance (Thibaut Barbier et al., 2022).
Future Directions
While specific future directions for Diethyl benzo[b]thiophen-3-ylmethylphosphonate are not provided, thiophene derivatives are of significant interest in the field of organic electronics . They have high resonance energy, more electrophilic reactivity than benzene, high π-electron density, and a planar structure . These properties make them promising candidates for future research and development in the field of organic electronic materials and functional supramolecular chemistry .
properties
IUPAC Name |
3-(diethoxyphosphorylmethyl)-1-benzothiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17O3PS/c1-3-15-17(14,16-4-2)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBDCBONPMJYAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CSC2=CC=CC=C21)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17O3PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508709 | |
Record name | Diethyl [(1-benzothiophen-3-yl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
80090-41-1 | |
Record name | Diethyl [(1-benzothiophen-3-yl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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